Propane-1,3-diamine;hydrobromide Propane-1,3-diamine;hydrobromide 1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Trimethylenediamine is an alkane-alpha,omega-diamine comprising a propane skeleton with amino substituents at positions 1 and 3. It has a role as a reagent, a human metabolite and a mouse metabolite. It is a conjugate base of a trimethylenediaminium.
1,3-Diaminopropane is a natural product found in Cyanidium caldarium, Medicago sativa, and other organisms with data available.
1,3-Diaminopropane is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 18773-03-0
VCID: VC21360850
InChI: InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H
SMILES: C(CN)CN.Br
Molecular Formula: C3H12Br2N2
Molecular Weight: 235.95 g/mol

Propane-1,3-diamine;hydrobromide

CAS No.: 18773-03-0

Cat. No.: VC21360850

Molecular Formula: C3H12Br2N2

Molecular Weight: 235.95 g/mol

* For research use only. Not for human or veterinary use.

Propane-1,3-diamine;hydrobromide - 18773-03-0

Specification

CAS No. 18773-03-0
Molecular Formula C3H12Br2N2
Molecular Weight 235.95 g/mol
IUPAC Name propane-1,3-diamine;dihydrobromide
Standard InChI InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H
Standard InChI Key FSAFLEKOBQFCHY-UHFFFAOYSA-N
SMILES C(CN)CN.Br
Canonical SMILES C(CN)CN.Br.Br
Boiling Point 275.9 °F at 738 mmHg (NTP, 1992)
139.80 °C. @ 760.00 mm Hg
Flash Point 75 °F (NTP, 1992)
Melting Point 10 °F (NTP, 1992)
-12 °C

Introduction

Propane-1,3-diamine;hydrobromide is a chemical compound derived from propane-1,3-diamine, a simple aliphatic diamine. The hydrobromide form enhances its solubility in polar solvents, making it useful in various chemical syntheses. This compound is identified by the CAS number 18773-03-0 and has a molecular formula of C₃H₁₁BrN₂, with a molecular weight of 155.04 g/mol .

Applications and Uses

Propane-1,3-diamine;hydrobromide is utilized in the synthesis of various compounds, including novel pharmaceuticals and industrial chemicals. It serves as a precursor in the synthesis of bis-(2,3,4-trimethoxybenzyl)propanediamines, which have shown potential in blocking rhythm disturbances and reducing ischemia-related effects in animal models. Additionally, it is used in the preparation of aliphatic diamines, which are essential in the production of polymers and resins.

Biological Significance

Propane-1,3-diamine is involved in biological processes as a catabolic byproduct of spermidine metabolism and acts as a precursor in the synthesis of beta-alanine. It interacts with several enzymes and is present in various living organisms, from bacteria to plants .

Safety and Handling

The compound is classified with hazard statements H315 and H319, indicating it causes skin irritation and serious eye irritation, respectively . Proper handling requires protective measures such as gloves and eye protection. Precautionary statements include P264, P280, P302+P352, and P305+P351+P338, among others .

Research Findings

Recent research highlights the versatility of propane-1,3-diamine;hydrobromide in synthetic chemistry. Its role in forming complex structures, such as coordination compounds with metals like nickel, demonstrates its potential in materials science . The compound's ability to participate in salt formation reactions enhances its utility in various chemical syntheses.

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